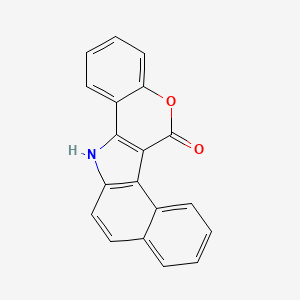
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one is a complex organic compound known for its unique structural properties and significant biological activities. This compound is derived from the marine natural product lamellarin and has been extensively studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one involves several key steps. One common method includes the van Leusen pyrrole synthesis followed by an intramolecular Heck reaction . The process begins with the formation of a pyrrole intermediate, which is then subjected to a Heck reaction to construct the pentacyclic structure of the compound .
Industrial Production Methods
The key reactions, such as the van Leusen pyrrole synthesis and the Heck reaction, are well-established and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various hydro derivatives .
Scientific Research Applications
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: The compound has shown promise as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication
Mechanism of Action
The primary mechanism of action of Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one involves the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzo(g)(1)benzopyrano(4,3-b)indol-6(13H)-one: Another topoisomerase I inhibitor with a similar structure and biological activity.
Lamellarin D: A marine natural product from which Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one is derived.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its biological activity and stability. Its ability to inhibit topoisomerase I with high potency makes it a valuable compound for anticancer research .
Properties
CAS No. |
77976-31-9 |
|---|---|
Molecular Formula |
C19H11NO2 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
20-oxa-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaen-21-one |
InChI |
InChI=1S/C19H11NO2/c21-19-17-16-12-6-2-1-5-11(12)9-10-14(16)20-18(17)13-7-3-4-8-15(13)22-19/h1-10,20H |
InChI Key |
BCIKMYGJYYVSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
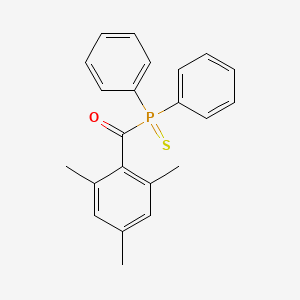
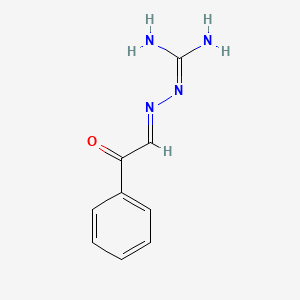
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
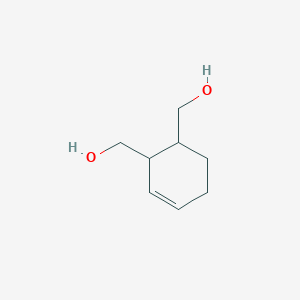
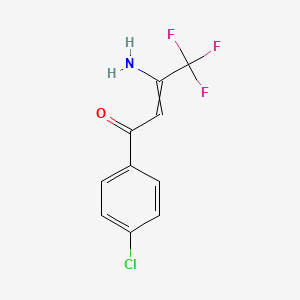
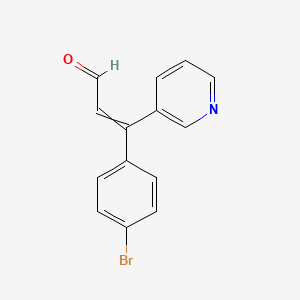
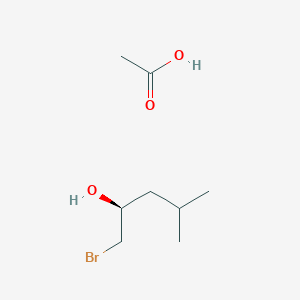
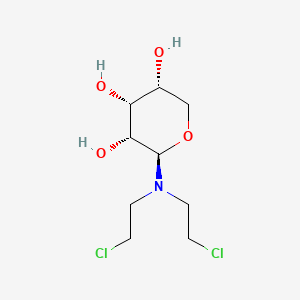
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
